
3-Oxocyclohex-1-en-1-yl 1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxocyclohex-1-en-1-yl 1H-indole-3-carboxylate is a complex organic compound featuring both an indole and a cyclohexenone moiety Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxocyclohex-1-en-1-yl 1H-indole-3-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Cyclohexenone Formation: The cyclohexenone moiety can be prepared through the oxidation of cyclohexanol using reagents like Jones reagent (chromic acid in sulfuric acid) or PCC (pyridinium chlorochromate).
Coupling Reaction: The final step involves coupling the indole core with the cyclohexenone moiety. This can be achieved through a condensation reaction, often facilitated by a base such as sodium hydride or potassium carbonate in an aprotic solvent like DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxocyclohex-1-en-1-yl 1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Oxocyclohex-1-en-1-yl 1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential lead compound for drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 3-Oxocyclohex-1-en-1-yl 1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. The cyclohexenone ring can participate in Michael addition reactions, forming covalent bonds with nucleophilic residues in proteins, thereby altering their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxocyclohex-1-en-1-yl 1H-indole-2-carboxylate: Similar structure but with the carboxylate group at the 2-position of the indole ring.
3-Oxocyclohex-1-en-1-yl 1H-indole-4-carboxylate: Carboxylate group at the 4-position of the indole ring.
Cyclohexenone derivatives: Compounds with similar cyclohexenone moieties but different substituents on the ring.
Uniqueness
3-Oxocyclohex-1-en-1-yl 1H-indole-3-carboxylate is unique due to the specific positioning of the carboxylate group on the indole ring, which can influence its reactivity and interaction with biological targets. This unique structure allows for distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
137839-04-4 |
|---|---|
Molekularformel |
C15H13NO3 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
(3-oxocyclohexen-1-yl) 1H-indole-3-carboxylate |
InChI |
InChI=1S/C15H13NO3/c17-10-4-3-5-11(8-10)19-15(18)13-9-16-14-7-2-1-6-12(13)14/h1-2,6-9,16H,3-5H2 |
InChI-Schlüssel |
NUCIFZCKLVKRBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CC(=O)C1)OC(=O)C2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


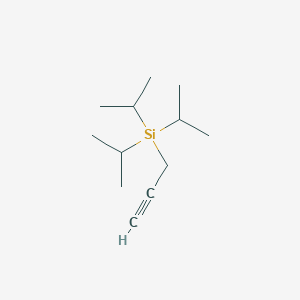
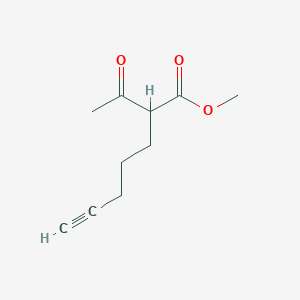
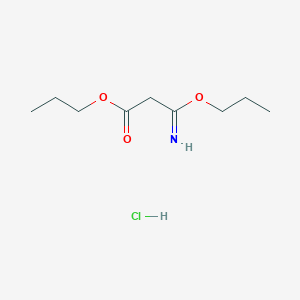
![1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14276976.png)
![Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B14276986.png)

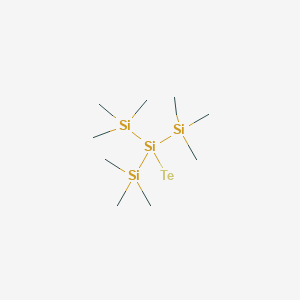


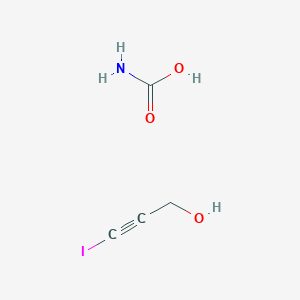
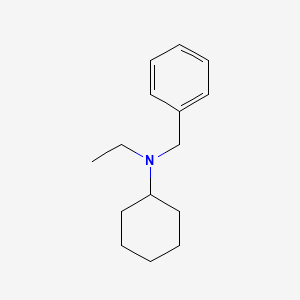
![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)


